An In-Depth Technical Guide to 4-(Difluoro-methanesulfonyl)-benzoic acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 4-(Difluoro-methanesulfonyl)-benzoic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Difluoro-methanesulfonyl)-benzoic acid, a structurally unique aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethanesulfonyl moiety imparts distinct electronic and physicochemical properties that can significantly enhance the therapeutic potential of parent compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of 4-(Difluoro-methanesulfonyl)-benzoic acid, with a focus on its role in the development of novel enzyme inhibitors and other therapeutic agents.
Introduction: The Significance of Fluorination in Drug Design
The strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethyl group (CHF₂) in particular has garnered significant attention as it can act as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of hydroxyl, thiol, or amine groups. In the context of 4-(Difluoro-methanesulfonyl)-benzoic acid, this functional group, combined with the carboxylic acid moiety, provides a versatile scaffold for the synthesis of novel bioactive molecules with improved efficacy, metabolic stability, and target-binding affinity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(Difluoro-methanesulfonyl)-benzoic acid is essential for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 4837-22-3 | [1] |
| Molecular Formula | C₈H₆F₂O₄S | [1] |
| Molecular Weight | 236.19 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 238 °C | [1] |
| pKa (Predicted) | 3.34 ± 0.10 | [1] |
| Boiling Point (Predicted) | 416.0 ± 45.0 °C | [1] |
| Density (Predicted) | 1.523 ± 0.06 g/cm³ | [1] |
The predicted pKa of 3.34 suggests that 4-(Difluoro-methanesulfonyl)-benzoic acid is a relatively strong acid, a property influenced by the electron-withdrawing nature of the difluoromethanesulfonyl group. This acidity can be critical for its interaction with biological targets and for its solubility characteristics.
Solubility Profile
While quantitative solubility data for 4-(Difluoro-methanesulfonyl)-benzoic acid is not extensively published, qualitative assessments can be inferred from its structure and data on analogous compounds.
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Aqueous Solubility: As a carboxylic acid, its solubility in water is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the carboxylate salt.
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Organic Solvents: It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate.
For researchers requiring precise concentrations, a standardized experimental protocol for solubility determination is recommended.
Experimental Protocol: Quantitative Solubility Determination (Saturation Shake-Flask Method)
This protocol provides a reliable method for determining the solubility of 4-(Difluoro-methanesulfonyl)-benzoic acid in various organic solvents.
Materials:
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4-(Difluoro-methanesulfonyl)-benzoic acid
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Anhydrous organic solvents of interest (e.g., DMSO, methanol, ethanol, acetonitrile, ethyl acetate)
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Glass vials with screw caps
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Orbital shaker or vortex mixer
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Syringe and syringe filters (0.22 µm)
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Analytical balance
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High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup
Procedure:
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Sample Preparation: Add an excess amount of 4-(Difluoro-methanesulfonyl)-benzoic acid to a glass vial.
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Solvent Addition: Add a known volume of the desired anhydrous organic solvent to the vial.
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Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.
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Concentration Analysis:
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Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling and melting points. Weigh the residue to determine the mass of the dissolved solid.
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HPLC Method: Prepare a calibration curve using standard solutions of 4-(Difluoro-methanesulfonyl)-benzoic acid of known concentrations. Dilute the filtered saturated solution and analyze it by HPLC to determine the concentration.
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Calculation: Calculate the solubility in g/L or mol/L based on the mass of the dissolved solid and the volume of the solvent used.
Synthesis and Reactivity
Plausible Synthetic Workflow
Figure 1: Plausible synthetic route to 4-(Difluoro-methanesulfonyl)-benzoic acid.
Causality behind Experimental Choices:
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Starting Material: 4-Thiocyanatobenzoic acid is a commercially available and stable starting material.
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Reduction: The reduction of the thiocyanate group to a thiol is a standard transformation.
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Difluoromethylation: The introduction of the difluoromethyl group onto the thiol can be achieved using a suitable difluoromethylating agent. The choice of base and reaction conditions would be critical to optimize the yield and minimize side reactions.
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Oxidation: The final oxidation of the difluoromethyl thioether to the corresponding sulfone is a reliable and high-yielding reaction, often employing oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).
Reactivity
The reactivity of 4-(Difluoro-methanesulfonyl)-benzoic acid is primarily dictated by its two functional groups:
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Carboxylic Acid: This group undergoes typical reactions of carboxylic acids, such as esterification, amidation, and reduction. The formation of amides is particularly relevant for creating a diverse library of derivatives for biological screening.
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Difluoromethanesulfonyl Group: This group is generally stable under many reaction conditions. The electron-withdrawing nature of this group activates the aromatic ring towards nucleophilic aromatic substitution under certain conditions and influences the acidity of the carboxylic acid.
Spectroscopic Characterization
While specific experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the structure of the molecule and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the aromatic protons and the difluoromethyl proton.
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Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group will likely appear at a higher chemical shift than the protons ortho to the carboxylic acid group.
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Difluoromethyl Proton: A triplet is expected for the CHF₂ proton due to coupling with the two fluorine atoms. The chemical shift of this proton is typically in the range of δ 6.0-7.5 ppm.
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Carboxylic Acid Proton: A broad singlet is expected for the acidic proton, typically at a chemical shift greater than δ 10 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.
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Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 120-150 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of both substituents.
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Difluoromethyl Carbon: A triplet is expected for the CHF₂ carbon due to coupling with the two fluorine atoms.
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Carbonyl Carbon: A singlet for the carboxylic acid carbonyl carbon is expected in the range of δ 165-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.
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S=O Stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
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C-F Stretch: Strong absorptions in the region of 1100-1000 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 236. Characteristic fragmentation patterns would likely involve the loss of the carboxylic acid group and fragments related to the sulfonyl moiety.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 4-(Difluoro-methanesulfonyl)-benzoic acid is as a versatile building block in the synthesis of novel therapeutic agents. The difluoromethanesulfonyl group is a key pharmacophore that can enhance the drug-like properties of a molecule.
Role as an Enzyme Inhibitor Scaffold
Derivatives of sulfamoylbenzoic acids are known to be effective enzyme inhibitors.[2] The carboxylic acid group of 4-(Difluoro-methanesulfonyl)-benzoic acid can serve as an anchor point to interact with basic residues in an enzyme's active site, while the rest of the molecule can be elaborated to achieve specificity and potency. The difluoromethanesulfonyl moiety can contribute to binding through hydrogen bonding and by modulating the electronic properties of the aromatic ring.
Illustrative Biological Pathway: Carbonic Anhydrase Inhibition
Sulfonamide-based inhibitors are a well-established class of drugs that target carbonic anhydrases, enzymes involved in various physiological processes. Derivatives of 4-(Difluoro-methanesulfonyl)-benzoic acid could be synthesized to target these enzymes.
Figure 2: Workflow for the synthesis and application of a potential carbonic anhydrase inhibitor.
Bioisosteric Replacement
The difluoromethanesulfonyl group can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a drug's properties. Its metabolic stability is a significant advantage over more easily metabolized groups, potentially leading to improved drug half-life and reduced dosing frequency.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-(Difluoro-methanesulfonyl)-benzoic acid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Difluoro-methanesulfonyl)-benzoic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a carboxylic acid and a difluoromethanesulfonyl group on an aromatic scaffold provides a platform for the synthesis of novel compounds with enhanced pharmacological properties. The insights into its physicochemical properties, reactivity, and potential applications presented in this guide are intended to facilitate its use in the discovery and development of the next generation of therapeutic agents.
